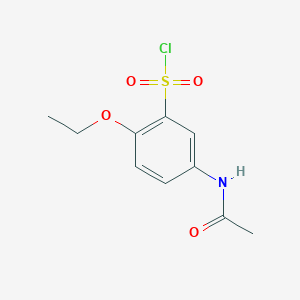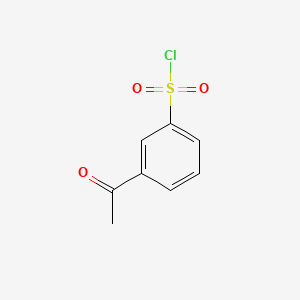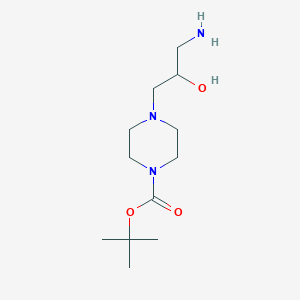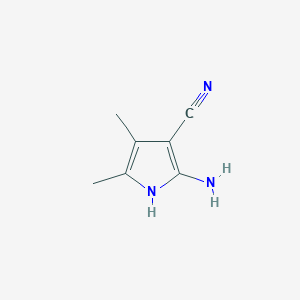
3-Fluorophenethylisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorophenethylisocyanide, also known as 1-fluoro-3-(2-isocyanoethyl)benzene, is an organic compound with the formula C9H7FNN . It is a colorless liquid with a strong aroma . It is often used as an organic synthetic intermediate in medicinal chemistry and can be used in the synthesis of drugs, dyes, coatings, and other compounds .
Synthesis Analysis
The synthesis of 1-fluoro-3-(2-isocyanoethyl)benzene can be achieved by aromatic nitration, reduction of the nitro group to the amino group, and finally a cyanation reaction . The specific synthesis path is complex and requires the support and conditions of organic synthesis technology .Molecular Structure Analysis
The molecular formula of 3-Fluorophenethylisocyanide is C9H8FN . The molar mass is 149.17 .Physical And Chemical Properties Analysis
3-Fluorophenethylisocyanide has a density of 0.99 g/mL, a boiling point of 184-186°C, and a flash point of 72°C . It is soluble in organic solvents such as alcohols and ethers .Scientific Research Applications
- Scientific Field : Biomedical, environmental monitoring, and food safety .
- Application Summary : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .
- Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
- Scientific Field : Environmental Science .
- Application Summary : PFCs are a novel type of environmental pollutant with a specific structure. They have become a global concern due to their environmental persistence and biotoxicity properties .
- Methods of Application : This paper reviews the hazardous effects, detection technologies, and treatment methods of PFCs .
- Results or Outcomes : The paper presents the current status of PFCs pollution in water, the atmosphere, soil, and organisms .
Fluorescent Probes
Perfluorinated Compounds (PFCs)
实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?
- Scientific Field : Organic Chemistry .
- Application Summary : This process involves the enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates .
- Methods of Application : A range of 3-fluoro-substituted oxindole substrates were employed, and oxindoles containing a 3-fluoro quaternary center were constructed in high yields and with excellent enantioselectivities .
- Results or Outcomes : The γ-addition products could be converted readily to optically enriched 3-fluoro-3-allyl oxindole derivatives .
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1-fluoro-3-(2-isocyanoethyl)benzene, which is an organic compound with the formula C9H7FNN, is often used as an organic synthetic intermediate in medicinal chemistry .
- Methods of Application : It can be used in the synthesis of drugs, dyes, coatings and other compounds . Its aromatic properties make it also have certain applications in the flavor and fragrance industry .
- Results or Outcomes : The specific synthesis path is more complex, which requires the support and conditions of organic synthesis technology .
Enantioselective Synthesis of 3-fluoro-3-allyl-oxindoles
Organic Synthetic Intermediate
Safety And Hazards
In high concentrations, 3-Fluorophenethylisocyanide may be irritating to the eyes, skin, and respiratory system . It is also toxic and should be kept away from children and sources of fire . During use and storage, care should be taken to avoid contact with oxidants and strong acids to prevent dangerous reactions or accidents . If necessary, the operation should be carried out in a well-ventilated place .
properties
IUPAC Name |
1-fluoro-3-(2-isocyanoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVUJNHSKYURR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374631 |
Source


|
| Record name | 3-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(2-isocyanoethyl)benzene | |
CAS RN |
730964-63-3 |
Source


|
| Record name | 3-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














